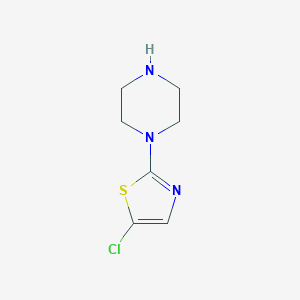
1-(5-Chloro-thiazol-2-yl)-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-thiazol-2-yl)-piperazine is an organic compound that features a thiazole ring substituted with a chlorine atom at the 5-position and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-thiazol-2-yl)-piperazine typically involves the reaction of 5-chloro-2-aminothiazole with piperazine. One common method includes:
Starting Materials: 5-chloro-2-aminothiazole and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or dichloromethane, under reflux conditions for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-thiazol-2-yl)-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the thiazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(5-Chloro-thiazol-2-yl)-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-thiazol-2-yl)-piperazine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the S1P3 receptor, which is involved in various cellular signaling pathways . This interaction can modulate the activity of these pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(5-Chloro-thiazol-2-yl)-piperazine is unique due to its specific combination of a thiazole ring with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Número CAS |
223514-52-1 |
|---|---|
Fórmula molecular |
C7H10ClN3S |
Peso molecular |
203.69 g/mol |
Nombre IUPAC |
5-chloro-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2 |
Clave InChI |
JRDCPSSRKBQDQW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



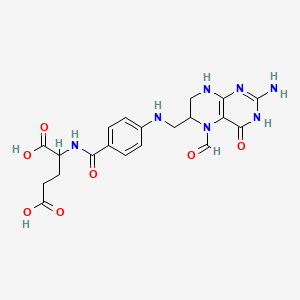
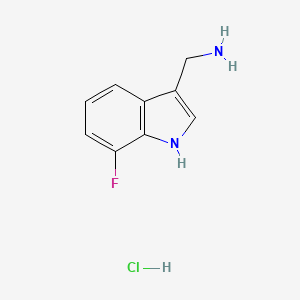
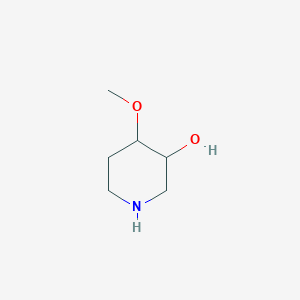
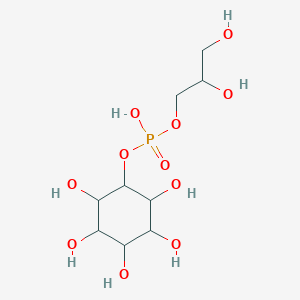
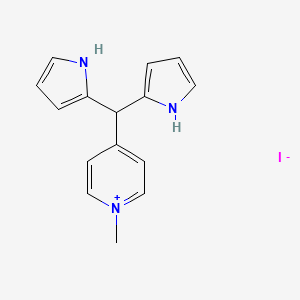
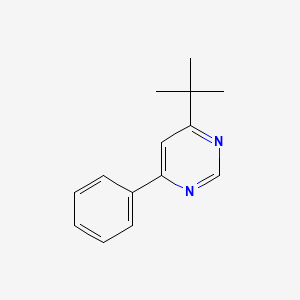
![(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12288894.png)



![[1-(9-Fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-1-oxopropan-2-yl] acetate](/img/structure/B12288922.png)
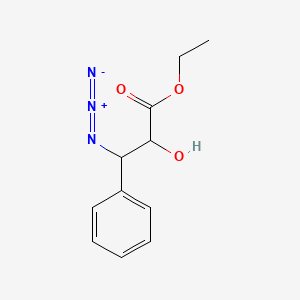
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B12288926.png)
